2,6-dichloro-4-(1H-1,2,4-triazol-5-yl)aniline
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Overview
Description
2,6-Dichloro-4-(1H-1,2,4-triazol-5-yl)aniline is a chemical compound that features a dichloroaniline structure with a triazole ring attached
Mechanism of Action
Target of Action
The primary target of 2,6-dichloro-4-(1H-1,2,4-triazol-5-yl)aniline is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are key hormones in various physiological processes.
Mode of Action
The compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds . This interaction can lead to changes in the enzyme’s activity, potentially influencing the biosynthesis of estrogens .
Biochemical Pathways
Given its interaction with the aromatase enzyme, it’s likely that it impacts the estrogen biosynthesis pathway . The downstream effects of this could be significant, given the role of estrogens in numerous physiological processes.
Pharmacokinetics
The presence of the 1,2,4-triazole ring in the compound’s structure may improve its pharmacokinetic properties, as these scaffolds are known to form hydrogen bonds with different targets, potentially enhancing the compound’s bioavailability .
Result of Action
Given its potential interaction with the aromatase enzyme, it could influence the levels of estrogens in the body, which could have wide-ranging effects given the role of these hormones in various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dichloro-4-(1H-1,2,4-triazol-5-yl)aniline typically involves the reaction of 2,6-dichloroaniline with a triazole derivative under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like DMF or DMSO.
Major Products:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Dichloro-4-(1H-1,2,4-triazol-5-yl)aniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
2,6-Dichloroaniline: Shares the dichloroaniline core but lacks the triazole ring.
4-(1H-1,2,4-Triazol-5-yl)aniline: Contains the triazole ring but lacks the dichloroaniline structure.
Uniqueness: 2,6-Dichloro-4-(1H-1,2,4-triazol-5-yl)aniline is unique due to the combination of the dichloroaniline and triazole moieties. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,6-dichloro-4-(1H-1,2,4-triazol-5-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N4/c9-5-1-4(2-6(10)7(5)11)8-12-3-13-14-8/h1-3H,11H2,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIBPVUTLSXJJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)C2=NC=NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301218104 |
Source
|
Record name | Benzenamine, 2,6-dichloro-4-(1H-1,2,4-triazol-5-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301218104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1337882-44-6 |
Source
|
Record name | Benzenamine, 2,6-dichloro-4-(1H-1,2,4-triazol-5-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1337882-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 2,6-dichloro-4-(1H-1,2,4-triazol-5-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301218104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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